tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a tert-butyl ester group at the 1-carboxylate position. Naphthyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable naphthyridine precursor.
Bromination: The precursor undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the dihydro-naphthyridine ring, leading to the formation of naphthyridine derivatives.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild heating.
Major Products
Oxidation: Naphthyridine-1-carboxylate derivatives.
Reduction: 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Drug Development: Explored as a scaffold for developing new drugs targeting specific biological pathways.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Lacks the tert-butyl group, which may affect its solubility and reactivity.
Tert-butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Lacks the bromine atom, potentially altering its biological activity.
Uniqueness
Tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is unique due to the combination of the bromine atom and the tert-butyl ester group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 6-bromo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-6-4-5-9-7-10(14)8-15-11(9)16/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQRNFMOCRQXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474234 | |
Record name | tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335030-38-1 | |
Record name | tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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